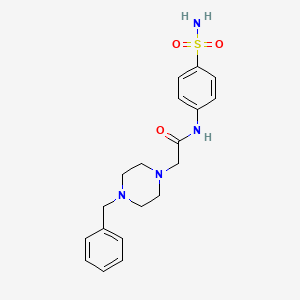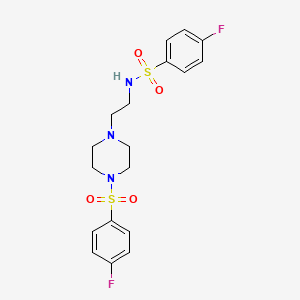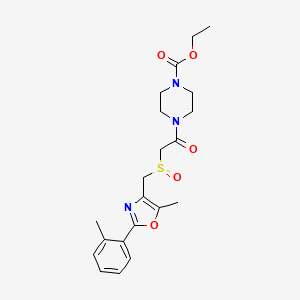![molecular formula C22H24N2O2S B10816240 2-({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B10816240.png)
2-({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-331965 is a chemical compound with the CAS number 901870-97-1. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound has garnered interest due to its unique properties and potential therapeutic benefits.
Métodos De Preparación
The synthesis of WAY-331965 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the desired chemical transformations. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
WAY-331965 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
WAY-331965 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential effects on cellular processes and signaling pathways. In medicine, WAY-331965 is being investigated for its potential therapeutic benefits, including its ability to modulate specific molecular targets. Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of WAY-331965 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
WAY-331965 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that target similar molecular pathways. The comparison can help identify the distinct properties and advantages of WAY-331965, making it a valuable compound for various scientific and industrial applications.
References
Propiedades
Fórmula molecular |
C22H24N2O2S |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H24N2O2S/c1-15-8-10-18(11-9-15)12-23-21(25)14-27-13-20-17(3)26-22(24-20)19-7-5-4-6-16(19)2/h4-11H,12-14H2,1-3H3,(H,23,25) |
Clave InChI |
CQIGHPFSRDNGAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)CSCC2=C(OC(=N2)C3=CC=CC=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-benzyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10816165.png)
![(5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl)(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B10816171.png)

![(4-chlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B10816187.png)
![2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[4-(4-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B10816204.png)

![2-({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816218.png)

![N-cyclohexyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide](/img/structure/B10816235.png)
![1-[4-(3-Chlorophenyl)piperazin-1-YL]-2-[({5-methyl-2-[4-(methylsulfanyl)phenyl]-1,3-oxazol-4-YL}methyl)sulfanyl]ethan-1-one](/img/structure/B10816236.png)
![N-benzyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide](/img/structure/B10816243.png)
![2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[3-methyl-4-(3-methylphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B10816246.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816248.png)